molecular formula C25H20F3NO5 B1303054 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 959574-18-6

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1303054
CAS No.: 959574-18-6
M. Wt: 471.4 g/mol
InChI Key: MWYLISRBKNDQSE-VXKWHMMOSA-N
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Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is a synthetic compound that belongs to the class of α-amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl-substituted phenyl ring, and a hydroxyl group, making it a versatile intermediate in organic synthesis and peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

    Trifluoromethylation: The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is used as a building block for the synthesis of complex molecules, particularly in the field of peptide synthesis. The Fmoc group is a common protecting group for amino acids, facilitating the stepwise construction of peptides.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, protein folding, and the effects of trifluoromethyl groups on biological activity. Its unique structure allows for the exploration of steric and electronic effects in biochemical processes.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The trifluoromethyl group influences the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-((9H-Fluoren-9-yl)methoxycarbonylamino)-3-phenylpropanoic acid: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less bioactive.

    (2S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Uses a different protecting group (tert-butoxycarbonyl) which is less bulky than Fmoc.

    (2S)-2-((9H-Fluoren-9-yl)methoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring instead of a trifluoromethyl group, altering its electronic properties.

Uniqueness

The presence of both the Fmoc protecting group and the trifluoromethyl-substituted phenyl ring makes (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid unique. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the Fmoc group facilitates its use in peptide synthesis.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYLISRBKNDQSE-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376160
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-18-6
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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